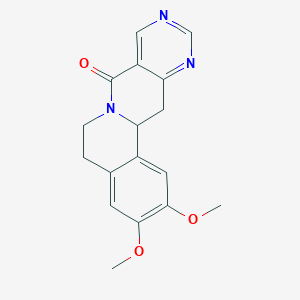

10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-1,3,6-triazatetraphen-5-one

Description

10,11-Dimethoxy-7,8,12b,13-tetrahydro-5H-1,3,6-triazatetraphen-5-one is a polycyclic heteroaromatic compound characterized by a fused tetracyclic scaffold incorporating three nitrogen atoms (1,3,6-triaza configuration) and two methoxy substituents at positions 10 and 11.

Properties

IUPAC Name |

4,5-dimethoxy-10,14,16-triazatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12,14,16-hexaen-11-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-22-15-5-10-3-4-20-14(11(10)6-16(15)23-2)7-13-12(17(20)21)8-18-9-19-13/h5-6,8-9,14H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAIMIXCPBEADV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3CC4=NC=NC=C4C(=O)N3CCC2=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818927 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

Chemical Structure and Properties

The chemical structure of 10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-1,3,6-triazatetraphen-5-one features a tricyclic framework with multiple functional groups that contribute to its biological properties. The compound's molecular weight is approximately 299.34 g/mol.

Research indicates that 10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-1,3,6-triazatetraphen-5-one exhibits several mechanisms of action:

- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains. The presence of methoxy groups enhances its ability to penetrate microbial cell walls.

- Antioxidant Properties : The compound has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models.

- Neuroprotective Effects : Research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems and inhibition of neuroinflammatory pathways.

Therapeutic Applications

The biological activities of 10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-1,3,6-triazatetraphen-5-one suggest various therapeutic applications:

- Antibiotic Development : Due to its antimicrobial properties, this compound could be a candidate for developing new antibiotics.

- Neurodegenerative Disease Treatment : Its neuroprotective effects may provide a basis for research into treatments for diseases such as Alzheimer’s and Parkinson’s.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of 10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-1,3,6-triazatetraphen-5-one against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antibacterial activity.

Study 2: Neuroprotective Effects

Another study published in Neuroscience Letters investigated the neuroprotective effects of the compound in an animal model of oxidative stress-induced neuronal death. The administration of the compound at doses of 10 mg/kg significantly reduced neuronal loss and improved cognitive function compared to control groups.

Comparison with Similar Compounds

4,10,11-Trimethoxy-7,8,12b,13-Tetrahydro-5H-6-Azatetraphen-3-ol

- Structure : Differs by an additional methoxy group at position 4 and a hydroxyl group at position 3.

- Molecular Formula: C20H23NO4 (Exact Mass: 341.1627).

- The hydroxyl group may confer hydrogen-bonding capacity, influencing receptor binding .

(12bS)-10-(Hydroxymethyl)-3,4-Dimethoxy-7,8,12b,13-Tetrahydro-5H-6-Azatetraphen-11-ol

- Structure : Features a hydroxymethyl group at position 10 and hydroxyl/methoxy groups at positions 3, 4, and 11.

- Molecular Formula: C20H23NO4 (Exact Mass: 341.1627).

- Implications : The hydroxymethyl substituent may improve metabolic stability or facilitate prodrug derivatization compared to the simpler methoxy groups in the target compound .

Isoquinoline Alkaloid Derivatives

(-)-Tetrahydropalmatine (Synonyms: Gindarine, Corydalis B)

- Structure: A tetramethoxy-substituted isoquinoline alkaloid with a dibenzoquinolizine core.

- Key Differences : Contains four methoxy groups (positions 2,3,9,10) and lacks the triaza configuration.

- Pharmacological Relevance: Known for analgesic and sedative effects via dopamine receptor modulation. The reduced methoxy count in 10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-1,3,6-triazatetraphen-5-one may alter receptor selectivity or potency .

Heterocyclic Systems with Varied Functionalization

9,10,11,12-Tetrahydro-3,6,6-Trimethyl-6H,8H-7,7a,13,14-Tetraaza-5-Oxabenzo[a]naphthacen-8-one

- Structure : Incorporates an additional oxygen atom and methyl groups, forming a more complex heterocyclic system.

- Implications : The oxa-aza blend may enhance thermal stability but reduce bioavailability due to increased molecular weight and steric hindrance .

Data Table: Structural and Functional Comparison

| Compound Name | Substituents/Modifications | Molecular Formula | Exact Mass | Key Properties/Bioactivity |

|---|---|---|---|---|

| 10,11-Dimethoxy-7,8,12b,13-tetrahydro-5H-1,3,6-triazatetraphen-5-one | 10,11-OCH3; 1,3,6-triaza | C19H21N3O3* | ~329.15* | Hypothesized CNS modulation |

| 4,10,11-Trimethoxy-7,8,12b,13-tetrahydro-5H-6-azatetraphen-3-ol | 4,10,11-OCH3; 3-OH | C20H23NO4 | 341.1627 | Enhanced polarity, potential solubility |

| (-)-Tetrahydropalmatine | 2,3,9,10-OCH3 | C21H25NO4 | 355.1784 | Analgesic, dopamine receptor affinity |

| 9,10,11,12-Tetrahydro-3,6,6-trimethyl-6H,8H-7,7a,13,14-tetraaza-5-oxabenzo[a]naphthacen-8-one | 3,6,6-CH3; oxa-aza blend | C22H24N4O2 | 376.1899 | High thermal stability, reduced bioavailability |

Note: Molecular formula and mass for the target compound are inferred from analogs in .

Research Implications and Gaps

- Structural-Activity Relationships (SAR) : The position and number of methoxy groups critically influence electronic properties and bioactivity. For example, trimethoxy analogs () may exhibit stronger hydrogen-bonding interactions than dimethoxy derivatives.

- Pharmacological Potential: While (-)-tetrahydropalmatine’s bioactivity is well-documented , the target compound’s triaza configuration warrants investigation for unique receptor interactions.

- Synthetic Challenges: highlights condensation reactions with malononitrile or ethyl cyanoacetate for related heterocycles, suggesting possible routes for derivatizing the target compound.

Q & A

Q. What are the optimal synthetic routes for 10,11-dimethoxy-7,8,12b,13-tetrahydro-5H-1,3,6-triazatetraphen-5-one, and how can reaction conditions be controlled to improve yield?

Methodological Answer: Synthesis of complex heterocyclic compounds like this typically involves multi-step reactions. For example, analogous compounds (e.g., thiophene-linked triazoles) are synthesized via condensation of halogenated arylthioureas with aldehydes under reflux in ethanol, followed by NaOH treatment and crystallization . Key parameters include:

- Temperature control : Reflux at 80–100°C ensures complete reaction without decomposition.

- Solvent selection : Polar aprotic solvents (e.g., ethanol, acetonitrile) enhance solubility of intermediates .

- Purification : Column chromatography or recrystallization (e.g., from dioxane) improves purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to confirm regiochemistry and methoxy group positions. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons appear at δ 6.5–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- Elemental Analysis : Ensure C, H, N, and S content aligns with theoretical values (±0.3% deviation) .

Q. How can stability and degradation pathways be assessed under laboratory storage conditions?

Methodological Answer:

- Accelerated Stability Studies : Store samples at 40°C/75% relative humidity for 1–3 months. Monitor degradation via HPLC and track loss of parent compound .

- Light Sensitivity : Expose to UV light (254 nm) for 48 hours; analyze photodegradation products using LC-MS .

- Incompatibilities : Avoid oxidizers (e.g., peroxides), which may generate CO/CO or toxic byproducts .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity and interaction with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cytochrome P450) or antimicrobial targets .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent models .

Q. How can contradictions in spectroscopic or biological activity data be resolved?

Methodological Answer:

- Batch Variability Analysis : Compare multiple synthesis batches using LC-MS to identify impurities (e.g., regioisomers) .

- Biological Replicates : Repeat antimicrobial assays (e.g., MIC tests) with standardized inoculum sizes and controls (e.g., ciprofloxacin) .

- X-ray Crystallography : Resolve structural ambiguities (e.g., tautomerism) by growing single crystals in DMSO/water mixtures .

Q. What reactor design principles apply to scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Continuous Flow Reactors : Minimize racemization by reducing residence time and controlling temperature gradients .

- Membrane Separation : Use nanofiltration to remove chiral byproducts during workup .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Q. How can structure-activity relationships (SAR) be explored for antimicrobial applications?

Methodological Answer:

- Analog Synthesis : Modify methoxy groups to halogens or amines; test against Gram-positive/negative bacteria .

- QSAR Modeling : Use CoMFA or CoMSIA to correlate logP, polar surface area, and MIC values .

- Mechanistic Studies : Conduct time-kill assays and ROS detection to probe bactericidal vs. bacteriostatic effects .

Q. What strategies mitigate challenges in isolating intermediates during multi-step synthesis?

Methodological Answer:

- Solid-Phase Extraction (SPE) : Use C18 cartridges to separate polar vs. non-polar intermediates .

- Cryogenic Crystallization : Cool reaction mixtures to -20°C to precipitate high-melting-point byproducts .

- Tagged Reagents : Introduce fluorous or ionic liquid tags for facile purification via phase separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.